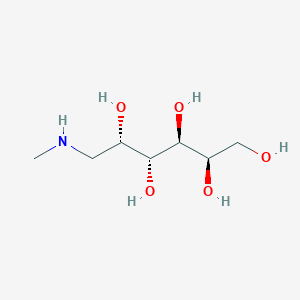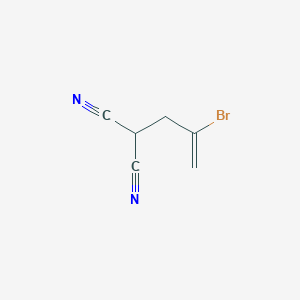![molecular formula C5H5N3O B1625553 1H-Imidazo[1,5-a]imidazol-5(6H)-one CAS No. 518036-07-2](/img/structure/B1625553.png)
1H-Imidazo[1,5-a]imidazol-5(6H)-one
Overview
Description
1H-Imidazo[1,5-a]imidazol-5(6H)-one is an intriguing organic compound characterized by a fused ring structure. Its unique skeleton makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine. The compound features an imidazole fused to another imidazole, creating a stable and versatile framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazo[1,5-a]imidazol-5(6H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of diamines with carbonyl compounds under acidic or basic conditions can yield the desired product. Another method involves the oxidative cyclization of N-heterocyclic carbenes.
Industrial Production Methods: Industrially, the synthesis of this compound often relies on scalable and cost-effective routes. Catalytic processes, such as those involving transition metal catalysts, are favored due to their efficiency and selectivity. High-pressure and high-temperature conditions may also be employed to enhance reaction rates and yields.
Types of Reactions
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxide derivatives. Common reagents include hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using hydride donors like lithium aluminum hydride, leading to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions at the imidazole ring, where halides or sulfonates may act as leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, sulfonates
Major Products Formed: The major products of these reactions include N-oxide derivatives from oxidation, hydrogenated imidazole derivatives from reduction, and various substituted products depending on the nature of the substituent in substitution reactions.
Scientific Research Applications
1H-Imidazo[1,5-a]imidazol-5(6H)-one finds applications across multiple domains:
Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a scaffold in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways: 1H-Imidazo[1,5-a]imidazol-5(6H)-one exerts its biological effects by interacting with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound's unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Similar Compounds
Imidazole: A simpler structure lacking the fused ring, used in similar applications but with differing properties.
Benzimidazole: Features a benzene ring fused to an imidazole, often used as an antiparasitic and antifungal agent.
Pyrazole: Another five-membered heterocycle with similar reactivity but distinct biological profiles.
Uniqueness: The fused imidazole structure of this compound imparts unique stability and reactivity, distinguishing it from these simpler analogs. Its ability to undergo diverse chemical transformations and interact with multiple biological targets makes it a versatile tool in both research and industrial applications.
Properties
IUPAC Name |
1,6-dihydroimidazo[1,2-c]imidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-5-7-3-4-6-1-2-8(4)5/h1-3,6H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLQZUWPTYYECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CNC2=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475705 | |
| Record name | 1H-Imidazo[1,5-a]imidazol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518036-07-2 | |
| Record name | 1H-Imidazo[1,5-a]imidazol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Phenylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1625485.png)




